![molecular formula C16H20N2O5 B12338159 5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)
5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid typically involves multiple steps. The key steps include the protection of amine groups using the BOC group and subsequent reactions to form the desired compound. Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile and tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of microreactor systems allows for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The BOC group can be selectively removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, sodium borohydride for reduction, and oxidizing agents like potassium permanganate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while oxidation of the hydroxyl group forms ketones or aldehydes .
Scientific Research Applications
5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The BOC group serves as a protecting group, allowing selective reactions to occur at other functional groups. The compound’s reactivity is influenced by the presence of the hydroxyl and carboxylic acid groups, which can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Similar in structure but differs in the position of the BOC group.
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid: Contains a piperidine ring instead of a tetrahydropyridine ring.
Properties
Molecular Formula |
C16H20N2O5 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-6-4-10(5-7-18)11-8-12(14(20)21)13(19)17-9-11/h4,8-9H,5-7H2,1-3H3,(H,17,19)(H,20,21) |
InChI Key |
BXLSTEFJPCZHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


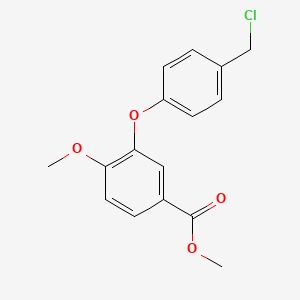
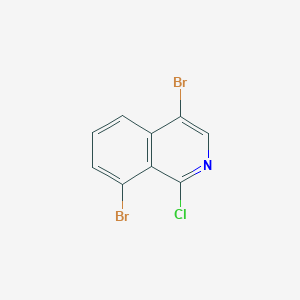

![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)

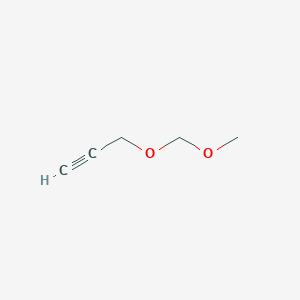
![2-Aminoethanol;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B12338122.png)
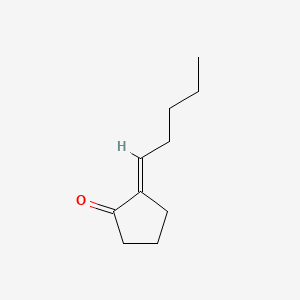
![Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B12338146.png)

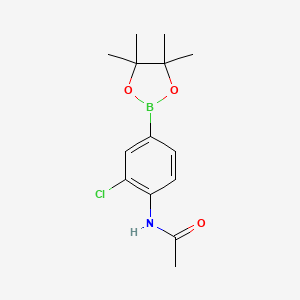

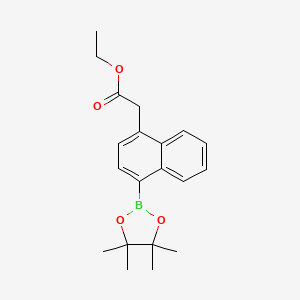
![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)
